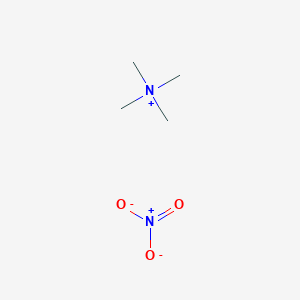
8-Hydroxypinoresinol
Übersicht
Beschreibung
8-Hydroxypinoresinol is a lignan , a type of natural product found in various organisms . It has a molecular formula of C20H22O7 . It has been found to have antioxidant activity and may be useful for therapeutic or preventive applications in treating diseases related to ONOO− .
Synthesis Analysis
While specific synthesis methods for 8-Hydroxypinoresinol were not found, there are references to the synthesis of similar compounds, such as 8-hydroxyquinoline derivatives . These compounds were prepared and screened as antimicrobial agents . Their chemical structures were elucidated and confirmed using different spectroscopic methods such as elemental analysis data, Infrared, Nuclear Magnetic Resonance Spectroscopy .Molecular Structure Analysis
The molecular structure of 8-Hydroxypinoresinol consists of a bicyclic compound that includes a pyridine ring fused to phenol, with the hydroxyl group attached to position 8 . The molecular weight is 374.4 g/mol .Physical And Chemical Properties Analysis
8-Hydroxypinoresinol has a density of 1.4±0.1 g/cm3, a boiling point of 605.7±55.0 °C at 760 mmHg, and a flash point of 320.1±31.5 °C . It has 7 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds . Its polar surface area is 98 Å2 .Wissenschaftliche Forschungsanwendungen
Phytochemical Constituent
8-Hydroxypinoresinol is a phytochemical constituent found in certain plants. It is a type of lignan, a class of compounds known for their diverse range of biological activities . This compound is a structural derivative of carbohydrates, which are essential for various biological functions .
Antimicrobial Activity
One of the significant applications of 8-Hydroxypinoresinol is its antimicrobial activity. A study conducted on the stem bark of Strombosia grandifolia, a plant used in traditional medicine in Nigeria, isolated 8-Hydroxypinoresinol and tested its antimicrobial properties . The compound showed potential antibacterial effects against bacterial strains such as Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Salmonella typhi, and also exhibited antifungal activity against Candida albicans .
Potential Drug Development
The antimicrobial properties of 8-Hydroxypinoresinol suggest its potential for drug development. With the continuous spread of multidrug-resistant and new strains of disease-causing microbes, there is a need for the development of new and effective drugs . The efficacy of 8-Hydroxypinoresinol as a natural antimicrobial suggests the possibility of employing it in drugs for the treatment of infectious diseases caused by the test organisms .
Traditional Medicine
8-Hydroxypinoresinol is found in the stem bark of Strombosia grandifolia, a plant used in traditional medicine in Nigeria . The presence of this compound and its antimicrobial properties justify the ethnomedicinal uses of the plant .
Glycosylation Studies
8-Hydroxypinoresinol can be glycosylated to form 8-Hydroxypinoresinol 4-glucoside . This process is significant in the study of the fragmentation mechanisms of furofuran lignans glycosylated at the phenolic.
Commercial Availability
8-Hydroxypinoresinol is commercially available and can be purchased from various chemical suppliers . This availability facilitates its use in various research applications.
Wirkmechanismus
Target of Action
8-Hydroxypinoresinol is a tetrahydrofurofuran lignan . It has been found to have cytoprotective effects against peroxynitrite-induced cell damage . Peroxynitrite is a reactive nitrogen species that can cause oxidative stress and cell damage .
Mode of Action
The compound interacts with its targets, primarily peroxynitrite, to reduce cell injury . It does this by acting as an antioxidant, neutralizing the harmful effects of peroxynitrite .
Biochemical Pathways
It is known that the compound plays a role in mitigating oxidative stress, which involves various biochemical pathways related to cell survival and apoptosis .
Pharmacokinetics
Like other lignans, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
The primary result of 8-Hydroxypinoresinol’s action is the reduction of cell injury caused by peroxynitrite . By acting as an antioxidant, it helps to protect cells from oxidative stress and damage .
Action Environment
The action of 8-Hydroxypinoresinol can be influenced by various environmental factors. For example, the presence of other antioxidants can enhance its effects, while factors that increase oxidative stress can make it less effective . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and light exposure .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-24-16-7-11(3-5-14(16)21)18-13-9-26-19(20(13,23)10-27-18)12-4-6-15(22)17(8-12)25-2/h3-8,13,18-19,21-23H,9-10H2,1-2H3/t13-,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICMVLOHBZPXIT-WNISUXOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3(CO2)O)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@]3(CO2)O)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315412 | |
| Record name | 8-Hydroxypinoresinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-Hydroxypinoresinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033279 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
8-Hydroxypinoresinol | |
CAS RN |
81426-17-7 | |
| Record name | 8-Hydroxypinoresinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81426-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxypinoresinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Hydroxypinoresinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033279 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
183 - 185 °C | |
| Record name | 8-Hydroxypinoresinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033279 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol](/img/structure/B162168.png)
![6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)-](/img/structure/B162173.png)
![7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B162175.png)









